Tak931;tak 931

Description

Biological Significance of CDC7 in DNA Replication Initiation and DNA Damage Response Mechanisms

Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays a pivotal role in the regulation of DNA replication. nih.govtandfonline.comnih.gov Its primary function is to initiate the process of DNA synthesis, a fundamental step for cell division. nih.gov CDC7, in complex with its regulatory subunit Dbf4 (or DRF1), forms an active kinase that phosphorylates multiple subunits of the minichromosome maintenance (MCM) helicase complex. nih.govnih.govbiorxiv.org This phosphorylation event is a critical trigger for the unwinding of the DNA double helix, allowing for the assembly of the replication machinery and the commencement of DNA duplication. biorxiv.org

Beyond its essential role in initiating DNA replication, CDC7 is also intricately involved in the DNA damage response (DDR). biorxiv.orgaacrjournals.org When DNA replication forks stall due to various stressors, a condition known as replication stress, CDC7 participates in the signaling cascade that activates checkpoint kinases like CHK1. biorxiv.org This response helps to stabilize the stalled forks, prevent further origin firing, and coordinate DNA repair processes, thereby maintaining genomic integrity. nih.govbiorxiv.org The dual role of CDC7 in both the initiation of DNA replication and the response to replication stress underscores its importance in the cell cycle. nih.govresearchgate.net

Rationale for CDC7 Kinase Inhibition in Oncology

The rationale for targeting CDC7 in cancer therapy stems from the observation that many cancer cells exhibit a heightened reliance on this kinase for their survival and proliferation. ucl.ac.uk Overexpression of CDC7 has been documented in various tumor types and is often associated with poor clinical outcomes. nih.govcancerresearchhorizons.com

A key aspect of the therapeutic strategy is that cancer cells, often characterized by genomic instability and high levels of replication stress, are particularly vulnerable to the inhibition of CDC7. nih.govumh.es While normal cells can halt the cell cycle at a G1 checkpoint and remain viable when CDC7 is inhibited, many cancer cells lack this checkpoint control. tandfonline.comcancerresearchhorizons.com Consequently, inhibiting CDC7 in cancer cells can lead to catastrophic events during S-phase, such as the collapse of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death. cancerresearchhorizons.com This selective induction of cell death in cancer cells, while largely sparing normal cells, provides a compelling therapeutic window for CDC7 inhibitors. ucl.ac.ukcancerresearchhorizons.com

Furthermore, the inhibition of CDC7 can induce chromosomal instability in cancer cells, which in turn can activate an anti-tumor immune response. ncc.go.jp This suggests a potential for combining CDC7 inhibitors with immunotherapies to enhance their efficacy. ncc.go.jp

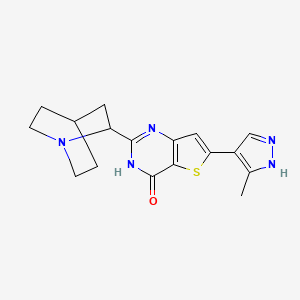

Structure

3D Structure

Properties

Molecular Formula |

C17H19N5OS |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-2-yl)-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23) |

InChI Key |

XGVXKJKTISMIOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Tak 931

Elucidating the Mechanism of CDC7 Kinase Inhibition by TAK-931

The primary mechanism through which TAK-931 exerts its effects is the direct inhibition of CDC7 kinase activity. This inhibition is characterized by its high potency, selectivity, and specific mode of interaction with the enzyme.

Potent and Selective ATP-Competitive Inhibition of CDC7

TAK-931 is a highly potent inhibitor of CDC7 kinase, exhibiting an IC50 (half-maximal inhibitory concentration) of less than 0.3 nM. medchemexpress.comresearchgate.netchemietek.comaxonmedchem.com This potent inhibition is achieved through a time-dependent and ATP-competitive mechanism, meaning TAK-931 binds to the ATP-binding pocket of CDC7, directly competing with the enzyme's natural substrate, ATP. medchemexpress.comaacrjournals.org Kinetic analyses have further elucidated the interaction, revealing a slow dissociation rate constant (Koff) and a long residence time, indicative of a durable inhibitory effect. nih.gov

A key feature of TAK-931 is its remarkable selectivity for CDC7. Kinase selectivity profiling against a large panel of other kinases has demonstrated that TAK-931 is over 120 times more selective for CDC7 than for other kinases. nih.govmedchemexpress.comaacrjournals.org For instance, its IC50 for CDK2, another important cell cycle kinase, is significantly higher at 6300 nM, highlighting its specific targeting of the CDC7 pathway. nih.govresearchgate.net

Table 1: Kinase Inhibitory Activity of TAK-931

| Kinase | IC50 (nM) | Selectivity vs. Other Kinases |

|---|---|---|

| CDC7 | <0.3 | >120-fold |

| CDK2 | 6300 | - |

Downstream Molecular Impact: Inhibition of Minichromosome Maintenance 2 (MCM2) Phosphorylation

The direct inhibition of CDC7 by TAK-931 leads to a cascade of downstream molecular events, the most prominent of which is the suppression of minichromosome maintenance 2 (MCM2) phosphorylation. nih.govmedchemexpress.comlarvol.com CDC7, in complex with its regulatory subunit DBF4, is responsible for phosphorylating multiple serine and threonine residues on the MCM complex, a critical step for the initiation of DNA replication.

Specifically, TAK-931 treatment leads to a dose-dependent reduction in the phosphorylation of MCM2 at Serine 40 (pMCM2). medchemexpress.comaacrjournals.org This inhibition of MCM2 phosphorylation serves as a reliable biomarker of TAK-931's target engagement in both cellular and in vivo models. nih.govresearchgate.net The suppression of this key phosphorylation event prevents the proper assembly and activation of the replicative helicase, thereby halting the initiation of DNA synthesis.

Induction of DNA Replication Stress (RS) and Cell Cycle Progression Alterations

By inhibiting the initiation of DNA replication, TAK-931 induces a state of cellular stress known as DNA replication stress (RS) and causes significant alterations in the progression of the cell cycle.

S Phase Delay and Replication Fork Dynamics Disruption

A primary consequence of inhibiting MCM2 phosphorylation is a delay in the S phase of the cell cycle. medchemexpress.comaacrjournals.orgmedchemexpress.comnih.gov Cells treated with TAK-931 exhibit a prolonged S phase as they are unable to efficiently initiate DNA replication at multiple origins. This disruption of replication fork dynamics is a direct outcome of the drug's mechanism of action. nih.gov

Consequences on Mitotic Integrity and Genomic Stability

The profound disruption of DNA replication and cell cycle progression by TAK-931 ultimately impacts mitotic integrity and the stability of the genome. The replication stress induced by the compound can lead to mitotic aberrations, including centrosome dysregulation and chromosome missegregation. nih.gov These errors during cell division can result in aneuploidy, a state of having an abnormal number of chromosomes, which is a hallmark of many cancers. ncc.go.jp This induction of chromosomal instability is a key mechanism contributing to the anti-tumor effects of TAK-931. ncc.go.jp

Table 2: Summary of Cellular Effects of TAK-931

| Cellular Process | Effect of TAK-931 |

|---|---|

| CDC7 Kinase Activity | Potent and selective inhibition |

| MCM2 Phosphorylation | Suppressed |

| Cell Cycle Progression | S Phase Delay |

| DNA Replication | Induction of Replication Stress |

| DNA Damage Response | Checkpoint Activation |

| Mitotic Integrity | Induction of Mitotic Aberrations |

| Genomic Stability | Increased Chromosomal Instability |

Centrosome Dysregulation and Chromosome Missegregation Events

TAK-931, a selective inhibitor of cell division cycle 7 (CDC7) kinase, induces replication stress (RS), which leads to significant mitotic aberrations. nih.govnih.gov A primary consequence of this RS is centrosome dysregulation and subsequent chromosome missegregation. nih.govnih.govresearchgate.net The inhibition of CDC7 by TAK-931 induces a delay in the S phase of the cell cycle. nih.gov However, the centrosome cycle appears to continue, creating a mismatch between the nuclear and centrosome cycles. nih.gov This desynchronization results in mitotic aberrations characterized by overduplicated centrosomes. nih.gov

In cancer cells treated with TAK-931, there is a notable increase in abnormal mitotic phenotypes. nih.gov These abnormalities include the presence of more than two spindle poles and lagging chromosomes during anaphase, which are direct indicators of chromosome missegregation. nih.gov For instance, in A673 Ewing sarcoma cells, a 48-hour treatment with TAK-931 led to a significant increase in mitotic abnormalities compared to control cells. nih.gov These events—centrosome overduplication and premature separation—are a direct result of the replication stress induced by the compound, ultimately contributing to its antiproliferative effects in cancer cells. nih.govselleckchem.com

Table 1: Mitotic Abnormalities in A673 Cells After TAK-931 Treatment

| Mitotic Phenotype | DMSO (Control) | TAK-931 (24h) | TAK-931 (48h) |

|---|---|---|---|

| > 2 Poles | 1.9% | 17.0% | 33.7% |

| Lagging Chromosomes | 8.6% | 21.7% | 32.5% |

| Total Abnormal Mitosis | - | 46.2% | 61.8% |

Data adapted from a study on Ewing sarcoma cells, showing the percentage of cells exhibiting specific mitotic abnormalities after treatment with a control (DMSO) or TAK-931 for 24 and 48 hours. nih.gov

Manifestation of Chromosomal Instability and Aneuploidy

The centrosome dysregulation and chromosome missegregation triggered by TAK-931 directly result in chromosomal instability (CIN) and aneuploidy, a state where cells have an abnormal number of chromosomes. ncc.go.jpresearchgate.net Research has demonstrated that TAK-931 strongly induces replication stress-mediated CIN in cancer cells. ncc.go.jp This genomic instability is a hallmark of many cancers and can be therapeutically exploited. nih.gov

Flow cytometry analysis of HeLa cells treated with TAK-931 revealed a time-dependent increase in the population of aneuploid cells, specifically those with a DNA content between 4N and 8N. nih.gov This accumulation of aneuploid cells becomes apparent after 24 hours of treatment and increases significantly by 48 hours, correlating with the observed centrosome aberrations. nih.gov The generation of these aneuploid cells is a critical component of TAK-931's mechanism, leading to irreversible antiproliferative effects. nih.govnih.gov Single-cell copy number variation (CNV) analyses have further confirmed that TAK-931 treatment increases chromosomal copy number alterations compared to control cells. researchgate.net

Table 2: Aneuploid Cell Population in HeLa Cells Treated with TAK-931

| Time Point | Cell Population with 1N-2N DNA Content (M1) | Cell Population with 4N-8N DNA Content (M2 - Aneuploid) |

|---|---|---|

| 0 hours | ~85% | ~5% |

| 24 hours | ~60% | ~20% |

| 48 hours | ~40% | ~40% |

| 72 hours | ~30% | ~50% |

Quantified data from fluorescence-activated cell sorting (FACS) analysis showing the time-dependent accumulation of aneuploid cells (M2 population) in HeLa cells following treatment with 300 nM TAK-931. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Phenotypes

Analysis of Phosphoproteomics Data Indicating Cell Cycle Pathway Perturbations

Phosphoproteomics studies have been instrumental in elucidating the intracellular signaling pathways modulated by TAK-931. nih.govnih.gov Analysis of cancer cells treated with TAK-931 revealed significant perturbations in signaling pathways related to cell cycle regulation, particularly replication and mitosis. nih.gov Gene Ontology (GO) enrichment analysis of phosphoproteins that were significantly regulated after 24 hours of TAK-931 treatment highlighted a strong enrichment of terms associated with the cell cycle. researchgate.net

Specifically, functional phosphoproteomic analysis showed that TAK-931 suppresses homologous recombination repair (HRR) activity. nih.govaacrjournals.org This leads to a delay in the recovery from DNA double-strand breaks, causing an accumulation of DNA damage when used in combination with DNA-damaging agents. nih.govaacrjournals.org The analysis identified the significant regulation of phosphoproteins involved in crucial cellular processes, confirming that TAK-931's primary impact is on the machinery governing cell division and DNA repair. nih.govresearchgate.net

Table 3: Enriched Gene Ontology (GO) Terms in COLO205 Cells After 24h TAK-931 Treatment

| GO Category | GO Term Name | Significance (q-value) |

|---|---|---|

| Biological Process | Cell cycle | <0.05 |

| Biological Process | Cell division | <0.05 |

| Biological Process | DNA metabolic process | <0.05 |

| Biological Process | Chromosome segregation | <0.05 |

| Molecular Function | DNA binding | <0.05 |

Summary of significantly enriched GO terms from phosphoproteomics analysis of COLO205 cells treated with TAK-931, indicating perturbation of cell cycle and DNA-related processes. researchgate.net

Induction of Intracellular Inflammatory Responses and Senescent Morphology

A notable consequence of the replication stress and chromosomal instability induced by TAK-931 is the development of a distinct cellular phenotype characterized by senescence and an associated inflammatory response. ncc.go.jpnih.gov Treated cancer cells often exhibit a senescent morphology, appearing flattened and enlarged. ncc.go.jpresearchgate.net This state of irreversible cell cycle arrest is a protective mechanism against the proliferation of damaged cells. biocompare.commdpi.com

Crucially, these senescence-like aneuploid cells begin to express and secrete a variety of inflammatory cytokines and chemokines, a phenomenon known as the senescence-associated secretory phenotype (SASP). nih.govaacrjournals.orgaacrjournals.org Gene expression analysis has confirmed that treatment with TAK-931 leads to the significant upregulation of inflammatory genes such as IL6, CCL5, and CXCL10. ncc.go.jp Transcriptome analyses further revealed that hallmarks for inflammatory cytokines and chemokines were significantly enriched in the TAK-931-induced aneuploid cells. aacrjournals.orgaacrjournals.org This induced inflammatory phenotype can activate intracellular inflammatory responses and may play a role in modulating the tumor microenvironment. ncc.go.jpresearchgate.net

Table 4: Upregulation of SASP-Related Inflammatory Genes in HeLa Cells

| Gene | Function | Observation |

|---|---|---|

| IL6 | Pro-inflammatory cytokine | Significantly upregulated after TAK-931 treatment. ncc.go.jpresearchgate.net |

| CCL5 (RANTES) | Chemokine (attracts T-cells, eosinophils, basophils) | Significantly upregulated after TAK-931 treatment. ncc.go.jp |

| CXCL10 | Chemokine (attracts monocytes/macrophages, T-cells) | Significantly upregulated after TAK-931 treatment. ncc.go.jpresearchgate.net |

Examples of senescence-associated secretory phenotype (SASP) genes whose expression is increased in cancer cells following treatment with TAK-931, indicating the induction of an intracellular inflammatory response. ncc.go.jpresearchgate.net

Preclinical Antineoplastic Efficacy of Tak 931

Comprehensive In Vitro Antiproliferative Activity Profiling

Efficacy Spectrum Across a Broad Range of Cancer Cell Lines

TAK-931 has shown antiproliferative activity across a wide array of cancer cell lines. nih.govresearchgate.net In a large-scale study involving 246 cell lines, which included 245 cancer cells of both solid and hematological origin and one normal lung fibroblast line, TAK-931 displayed a broad spectrum of efficacy. nih.govresearchgate.net The half-maximal growth inhibition (GI₅₀) values ranged from 30.2 nM to over 10 µM, with a median GI₅₀ of 407.4 nM. nih.govresearchgate.net Specifically, 33 cell lines had GI₅₀ values below 100 nM, 156 lines showed GI₅₀ values between 100 and 1000 nM, and 57 lines had values greater than 1000 nM. nih.govresearchgate.net This demonstrates the potent and widespread antiproliferative effects of TAK-931. nih.govaacrjournals.orgspringermedizin.de

The mechanism behind this antiproliferative activity involves the suppression of cellular MCM2 phosphorylation at Ser40 in a dose-dependent manner. medchemexpress.com This leads to a delay in the S phase of the cell cycle, activation of the DNA-damage checkpoint, and subsequent apoptosis, as indicated by caspase-3/7 activation. medchemexpress.com The time-dependent nature of these effects was also observed, with treatments of 48 and 72 hours showing potent antiproliferative results. nih.gov

Interactive Table: In Vitro Antiproliferative Activity of TAK-931 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) |

|---|---|---|

| COLO205 | Colorectal | <100 nih.govresearchgate.net |

| SW948 | Colorectal | 100-1000 nih.govresearchgate.net |

| PANC-1 | Pancreatic | 100-1000 nih.govresearchgate.net |

| RKO | Colorectal | >1000 nih.govresearchgate.net |

| H460 | Lung | Not specified |

| TC32 | Ewing Sarcoma | Sensitive aacrjournals.org |

| A673 | Ewing Sarcoma | Sensitive aacrjournals.org |

| U2OS | Osteosarcoma | Less sensitive than Ewing Sarcoma lines aacrjournals.org |

| Capan-1 | Pancreatic | <30 nih.gov |

| MV-4-11 | AML | Potent activity investorroom.com |

| HT-29 | Colorectal | Potent activity investorroom.com |

| MDA-MB-231 | Breast | Potent activity investorroom.com |

| SW1116 | Colorectal | Potent activity investorroom.com |

| NCI-H716 | Colorectal | Potent activity investorroom.com |

| SW620 | Colorectal | Potent activity investorroom.com |

Differential Sensitivity in Genetically Defined Subsets (e.g., RAS-mutant vs. Wild-type Cells)

A key finding in the preclinical evaluation of TAK-931 is its differential sensitivity in cancer cells with specific genetic mutations, particularly in the RAS gene family. nih.govresearchgate.net Comparative analysis of the large cell panel data revealed that RAS-mutant cells are statistically more sensitive to TAK-931 than RAS-wild-type cells. nih.govresearchgate.net This increased sensitivity in RAS-mutant cells was also associated with a significant increase in pHH3-positive cells, a marker for mitotic arrest. researchgate.net

Further confirmation of this differential sensitivity was obtained using isogenic KRAS-mutant and KRAS-wild-type cell line pairs. researchgate.net In contrast, mutations in BRAF, PTEN, RB1, and TP53 did not show a significant correlation with TAK-931 sensitivity. researchgate.net This suggests that the RAS mutation status could be a potential predictive biomarker for the efficacy of TAK-931. nih.govresearchgate.net

In Vivo Anti-tumor Activity in Xenograft and Allograft Models

Demonstration of Tumor Growth Inhibition and Tumor Regression

TAK-931 has demonstrated significant anti-tumor activity in various preclinical in vivo models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). nih.govaacrjournals.orgresearchgate.net Oral administration of TAK-931 led to marked, dose-dependent tumor growth inhibition in xenograft models of human colorectal cancer (COLO205 and SW948), lung, ovarian, and pancreatic cancers. aacrjournals.orgresearchgate.netnih.gov

In a broad panel of 93 PDX models, TAK-931 treatment resulted in a median tumor growth inhibition (TGI) of 56.5%. researchgate.net The efficacy varied by cancer type, with median TGIs of 43.8% for colorectal, 76.8% for lung, 57.4% for ovarian, and 70.1% for pancreatic cancer models. researchgate.net Notably, in 43 of the 93 models (46.2%), the anti-tumor efficacy was considered significant (≤60% TGI). researchgate.net Furthermore, in some models, TAK-931 not only inhibited tumor growth but also induced tumor regression. clinicaltrials.gov For instance, in a Capan-1 pancreatic cancer xenograft model, TAK-931 at 40 mg/kg resulted in a TGI of 67.33%. nih.gov In a J558 syngeneic allograft model, single-agent TAK-931 exhibited significant antitumor efficacy. aacrjournals.org

Dose- and Time-Dependent Pharmacodynamic Efficacy (e.g., Tumor pMCM2 Levels)

The in vivo anti-tumor activity of TAK-931 is directly linked to its pharmacodynamic effect on the target, CDC7. researchgate.net This was demonstrated by measuring the levels of phosphorylated minichromosome maintenance 2 (pMCM2), a direct substrate of CDC7, in tumor tissues. medchemexpress.comresearchgate.net In COLO205 and SW948 xenograft models, oral administration of TAK-931 resulted in a dose- and time-dependent reduction in tumor pMCM2 levels. researchgate.net

Specifically, pMCM2 levels were significantly reduced between 8 and 24 hours after a single 80 mg/kg dose of TAK-931, recovering to baseline levels at or after 48 hours. researchgate.net Immunohistochemistry of tumor sections confirmed these time-dependent alterations in pMCM2. researchgate.net This demonstrates a clear engagement of TAK-931 with its target in the tumor, leading to the observed anti-tumor effects. researchgate.netnih.gov

Uniqueness of Efficacy Spectrum Compared to Conventional Chemotherapeutics

Comparative analyses have revealed that TAK-931 possesses a unique efficacy spectrum when compared to conventional chemotherapeutic drugs. nih.gov This distinction is rooted in its specific mechanism of action, which targets replication stress through the inhibition of CDC7. nih.govncc.go.jp Unlike traditional chemotherapeutics, such as nucleoside analogs that can also interfere with RNA biogenesis, TAK-931 is expected to have a more selective action on proliferating cells due to the restricted expression of CDC7 in these cells. nih.gov

Furthermore, in vitro combination screening has shown that TAK-931 has synergistic antiproliferative effects when combined with DNA-damaging agents like topoisomerase inhibitors and platinum compounds. nih.gov Conversely, its combination with microtubule inhibitors resulted in milder effects. nih.gov This highlights a distinct interaction profile with other anticancer agents, suggesting its potential to be used in novel combination therapies to enhance the efficacy of DNA-damaging drugs. nih.gov

Translational Research and Biomarker Development for Tak 931

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling in Preclinical Systems

Preclinical PK/PD modeling has been instrumental in understanding the disposition of TAK-931 and its effect on biological systems, providing a rational basis for its clinical development.

Characterization of Systemic Exposure and Target Engagement Correlation

In preclinical xenograft models, TAK-931 has demonstrated favorable pharmacokinetic profiles. nih.govnih.gov Studies in nude mice bearing COLO205 human colorectal cancer xenografts revealed that oral administration of TAK-931 resulted in approximately dose-proportional exposure in both plasma and tumor tissue. researchgate.net This predictable exposure is crucial for establishing a therapeutic window.

A key aspect of translational research is demonstrating that the drug engages its intended target in a dose-dependent manner. For TAK-931, the phosphorylation of the minichromosome maintenance complex 2 (MCM2) at serine 40 (pMCM2), a direct substrate of CDC7, serves as a robust pharmacodynamic marker of target engagement. nih.govnih.gov In the COLO205 xenograft model, a clear correlation was established between the concentration of TAK-931 in the tumor and the inhibition of pMCM2. nih.govresearchgate.net This relationship confirms that increasing systemic exposure to TAK-931 leads to greater inhibition of CDC7 kinase activity at the tumor site. This correlation between drug exposure and target modulation provides strong evidence of the drug's mechanism of action in a living system. ascopubs.org

Preclinical Pharmacokinetic and Pharmacodynamic Data for TAK-931 in COLO205 Xenograft Model

| Parameter | Details | Source |

|---|---|---|

| Systemic Exposure | Approximately dose-proportional in both plasma and tumor following oral administration. | researchgate.net |

| Target Engagement Marker | Phosphorylated MCM2 (pMCM2), a direct substrate of CDC7. | nih.govnih.gov |

| PK/PD Correlation | A direct correlation was observed between TAK-931 tumor concentration and the inhibition of pMCM2. | nih.govresearchgate.net |

Establishing Predictive PK/PD Relationships for Efficacy in Preclinical Models

Building on the target engagement data, preclinical studies have successfully established a relationship between the PK/PD profile of TAK-931 and its antitumor efficacy. The inhibition of pMCM2 in tumor tissue has been linked to the degree of tumor growth inhibition in various xenograft models. nih.govcaymanchem.com For instance, in murine xenograft models of human colorectal, lung, ovarian, and pancreatic cancer, treatment with TAK-931 led to significant and irreversible tumor growth inhibition, which was associated with its favorable PK/PD characteristics. nih.gov

These preclinical models have been crucial for projecting the minimal efficacious dose and biologically active dose for human studies. nih.gov The data generated from these models, which link drug exposure to target inhibition and subsequent tumor growth inhibition, form a critical component of the translational evidence supporting the clinical investigation of TAK-931. ascopubs.org

Identification of Preclinical Biomarkers of Response to TAK-931

A key goal of translational research is to identify biomarkers that can predict which patients are most likely to benefit from a given therapy. For TAK-931, research has focused on genomic signatures and molecular markers of the cellular processes it disrupts.

Genomic Signatures Predictive of Sensitivity (e.g., RAS mutation status)

A significant finding from preclinical studies is the heightened sensitivity of cancer cells with mutations in the RAS gene to TAK-931. nih.govnih.gov Large-scale in vitro screening of 245 cancer cell lines demonstrated that cell lines with RAS mutations had statistically significantly lower half-maximal growth inhibition (GI50) values compared to RAS wild-type cell lines. researchgate.net This suggests that the oncogenic signaling driven by mutant RAS may create a dependency on CDC7 activity for cell survival, a concept known as synthetic lethality.

This finding was further substantiated in more clinically relevant patient-derived xenograft (PDX) models of pancreatic cancer, where KRAS-mutant models were more sensitive to TAK-931 than their KRAS wild-type counterparts. researchgate.net The enhanced efficacy in RAS-mutant contexts points to a potential patient selection strategy for future clinical trials of TAK-931.

In Vitro Sensitivity of Cancer Cell Lines to TAK-931 Based on RAS Mutation Status

| Cell Line Status | Key Finding | Source |

|---|---|---|

| RAS-Mutant | Statistically lower GI50 values compared to RAS wild-type cell lines in a screen of 245 cancer cell lines. | researchgate.net |

| RAS Wild-Type | Higher GI50 values, indicating less sensitivity to TAK-931. | researchgate.net |

Cellular and Molecular Markers of Replication Stress and DNA Damage (e.g., pMCM2, FANCD2)

As a CDC7 inhibitor, TAK-931's primary mechanism of action is the induction of replication stress. nih.govnih.gov Therefore, cellular and molecular markers of this process are key pharmacodynamic and potentially predictive biomarkers.

pMCM2: As previously discussed, the inhibition of MCM2 phosphorylation is a direct and quantifiable measure of TAK-931's target engagement. nih.gov Its utility as a pharmacodynamic biomarker has been confirmed in both preclinical models and clinical trials, where dose-dependent inhibition of pMCM2 was observed in skin biopsies and tumor tissue. ascopubs.orgecancer.org

FANCD2: The Fanconi Anemia Complementation Group D2 (FANCD2) protein is a crucial component of the DNA damage response, particularly in the repair of DNA interstrand crosslinks and the stabilization of stalled replication forks. In response to replication stress induced by TAK-931, FANCD2 is ubiquitinated, which is a critical step for its activation and localization to sites of DNA damage. nih.gov Immunoblotting analysis in preclinical studies has shown an increase in the ubiquitinated form of FANCD2 following treatment with TAK-931, indicating the induction of replication stress and the activation of DNA damage response pathways. nih.govresearchgate.net Therefore, the level of ubiquitinated FANCD2 can serve as a molecular marker of the cellular response to TAK-931-induced replication stress.

Rationales and Preclinical Evidence for Tak 931 Combination Strategies

Sensitization of Cancer Cells to Immune Checkpoint Blockade

TAK-931-induced replication stress can alter the tumor microenvironment, transforming immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune checkpoint inhibitors (ICIs). ncc.go.jpnih.gov

The inhibition of CDC7 by TAK-931 leads to profound replication stress, which in turn causes chromosomal instability and the formation of aneuploid cells with a senescence-like phenotype. ncc.go.jpnih.gov These cells are characterized by the expression of inflammatory cytokines and chemokines, a phenomenon known as the senescence-associated secretory phenotype (SASP). nih.govaacrjournals.org Gene expression analysis of cancer cells treated with TAK-931 confirms a significant upregulation of inflammatory cytokines and chemokines such as IL6, CCL5, and CXCL10. ncc.go.jp This inflammatory response within the tumor is crucial for activating and recruiting immune cells. ncc.go.jphku.hk

Preclinical studies have demonstrated that this TAK-931-induced inflammatory state results in the accumulation of tumor-infiltrating immune cells. nih.gov Flow cytometry-based immune profiling of tumor allografts treated with TAK-931 revealed a significant increase in key effector immune cells.

| Immune Cell Type | Effect of TAK-931 Treatment | Source |

|---|---|---|

| CD8+ T Cells | Significantly Increased Infiltration | aacrjournals.org |

| CD4+ T Cells | Significantly Increased Infiltration | aacrjournals.org |

| PD-1+ CD8+ T Cells | Significantly Increased Infiltration | aacrjournals.org |

| PD-1+ CD4+ T Cells | Significantly Increased Infiltration | aacrjournals.org |

| Myeloid-Derived Suppressor Cells (MDSCs) | Significantly Decreased Population | aacrjournals.org |

This shift in the immune landscape, characterized by an influx of cytotoxic T lymphocytes and a reduction in immunosuppressive cells, provides a strong rationale for combining TAK-931 with therapies that unleash the activity of these effector cells. aacrjournals.orgnih.gov Rechallenge experiments in preclinical models, where mice that had cleared tumors after TAK-931 treatment were able to reject a subsequent tumor challenge, further confirmed the establishment of durable anti-tumor immunity. ncc.go.jpresearchgate.net

Given its ability to promote an immunogenic tumor microenvironment, TAK-931 has been tested in combination with various immune checkpoint inhibitors, demonstrating profoundly enhanced antiproliferative activity. nih.govresearchgate.net In preclinical syngeneic mouse models, combining TAK-931 with antibodies targeting PD-1, PD-L1, or CTLA-4 resulted in significantly stronger anti-tumor effects than either agent alone. ncc.go.jpaacrjournals.orgaacrjournals.org

A preclinical study using a mouse allograft tumor model illustrates this synergy. ncc.go.jp

| Treatment Group | Observed Anti-Tumor Effect | Source |

|---|---|---|

| Control (Vehicle) | Progressive Tumor Growth | ncc.go.jp |

| TAK-931 Alone | Tumor Growth Inhibition | ncc.go.jp |

| Anti-mouse PD-1 Antibody Alone | Tumor Growth Inhibition | ncc.go.jp |

| TAK-931 + Anti-mouse PD-1 Antibody | Stronger Anti-Tumor Effect than Monotherapy | ncc.go.jp |

These findings suggest that the replication stress and chromosomal instability induced by TAK-931 can activate anti-tumor immunity, thereby enhancing the sensitivity of tumors to immune checkpoint blockade. ncc.go.jpnih.gov This combination approach holds potential for improving clinical outcomes in cancers that are resistant to immunotherapy. aacrjournals.orgaacrjournals.org

Potentiation of DNA Damage Response-Targeting Therapeutics

TAK-931's role in modulating the DNA damage response (DDR) extends its potential utility to combinations with other DDR-targeting agents, including PARP inhibitors and conventional chemotherapy. nih.govaacrjournals.org

Poly (ADP-ribose) polymerase (PARP) inhibitors are highly effective in tumors with defects in the homologous recombination (HR) DNA repair pathway, a state characteristic of cancers with BRCA1 or BRCA2 mutations, often termed "BRCAness". nih.govmdpi.com Preclinical findings indicate that TAK-931 can chemically induce a "BRCAness" phenotype in cancer cells that are proficient in HR. nih.govnih.gov By potently suppressing HR repair activity, TAK-931 phenocopies a BRCA-mutant state, creating a synthetic lethal interaction with PARP inhibitors. nih.gov

This induced BRCAness enhances the antiproliferative activity of PARP inhibitors. nih.govaacrjournals.org In vivo combination studies of TAK-931 with the PARP inhibitor niraparib (B1663559) in various patient-derived xenograft (PDX) models have confirmed this synergistic relationship. nih.govresearchgate.net

| Cancer Model | BRCA Status | Combination | Result | Source |

|---|---|---|---|---|

| Breast (MDA-MB-231 Xenograft) | Wild-Type | TAK-931 + Niraparib | Significantly Improved Antitumor Efficacy | nih.gov |

| Breast (PHTX-147B PDX) | Wild-Type | TAK-931 + Niraparib | Significantly Improved Antitumor Efficacy | nih.gov |

| Ovarian (PHTXS-13O PDX) | BRCA2 VUS | TAK-931 + Niraparib | Significantly Improved Antitumor Efficacy | nih.gov |

By suppressing DNA repair activity, TAK-931 sensitizes cancer cells to PARP inhibition, suggesting that this combination could expand the use of PARP inhibitors to a broader range of tumors beyond those with inherent BRCA mutations. nih.govnih.gov

Preclinical studies have also shown that TAK-931 can enhance the biological activity of conventional DNA-damaging chemotherapies, such as topoisomerase inhibitors and platinum-based compounds. nih.govaacrjournals.org The mechanism is thought to involve TAK-931's ability to suppress HR-mediated repair of DNA damage induced by these agents, thereby delaying recovery from the damage. nih.gov

In vivo studies combining TAK-931 with the topoisomerase inhibitor CPT-11 (irinotecan) in a COLO205 xenograft model demonstrated enhanced antitumor activity without a significant increase in toxicity or adverse drug-drug interactions. researchgate.net

| Treatment Group | Tumor Growth Inhibition (% T/C) | Source |

|---|---|---|

| TAK-931 | 39% | researchgate.net |

| CPT-11 | 46% | researchgate.net |

| TAK-931 + CPT-11 | 1% | researchgate.net |

Similar synergistic effects have been noted with platinum compounds like oxaliplatin (B1677828) and other topoisomerase inhibitors such as doxorubicin (B1662922) in various human xenograft models. nih.govnih.gov These findings indicate that TAK-931 has the potential to be a valuable combination partner for standard-of-care chemotherapies. nih.govnih.gov

Medicinal Chemistry and Structure Activity Relationship Sar of Tak 931

Design and Synthesis of Thieno[3,2-d]pyrimidinone-Based CDC7 Inhibitors

The foundation of TAK-931 lies in the thieno[3,2-d]pyrimidinone scaffold, which was identified as a promising starting point for developing CDC7 inhibitors. researchgate.netresearchgate.net This core structure was systematically modified to enhance potency, selectivity, and drug-like properties.

The journey to TAK-931 began with the optimization of a previously identified thieno[3,2-d]pyrimidinone analogue, compound I, which exhibited time-dependent inhibition of CDC7 and slow dissociation kinetics. nih.govacs.org This initial lead provided a valuable framework for further medicinal chemistry exploration. Through structure-activity relationship (SAR) studies, researchers sought to improve the compound's profile.

A key breakthrough was the substitution of a pyridine (B92270) ring with a 3-methylpyrazole, which led to a four-fold increase in potency and acceptable kinase selectivity. researchgate.net This modification highlighted the importance of the heteroaromatic hinge-binding moiety. Further SAR exploration revealed that introducing a substituted aminomethyl group at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold significantly improved kinase selectivity. researchgate.net

These efforts led to the identification of compound 3d , a pyrrolidinylmethyl derivative, which demonstrated potent CDC7 inhibition (IC50 = 0.70 nM) and high selectivity over other kinases like Cdk2 and ROCK1. researchgate.netresearchgate.net Compound 3d also showed promising anti-tumor efficacy in a COLO205 xenograft mouse model. nih.govacs.org However, a significant liability emerged during detailed studies: the formation of a formaldehyde (B43269) adduct. researchgate.netnih.govresearchgate.net

The synthesis of the thieno[3,2-d]pyrimidinone core involved several key steps. One synthetic route started with the Vilsmeier chloroformylation of acetyl pyrazole (B372694), which, after reaction with hydroxylamine, yielded a chloroacrylonitrile intermediate. thieme-connect.com This intermediate then reacted with methyl thioglycolate to form an aminothiophene derivative, a crucial building block for the final scaffold. thieme-connect.com

The discovery of the formaldehyde adduct formation with compound 3d prompted a structure-based approach to mitigate this liability. researchgate.netnih.govproteopedia.org This led to the incorporation of a quinuclidine (B89598) moiety at the 2-position of the thieno[3,2-d]pyrimidinone scaffold, a pivotal modification that resulted in the discovery of TAK-931 (also known as simurosertib). researchgate.netnih.govacs.org

The quinuclidine group proved to be a critical determinant for both overcoming the adduct formation and maintaining high potency and selectivity. researchgate.netnih.gov TAK-931 demonstrated potent, ATP-competitive inhibition of CDC7 kinase with an IC50 value of less than 0.3 nM. nih.govmedchemexpress.comaxonmedchem.com The selectivity of TAK-931 was remarkable, with over 120-fold greater inhibition of CDC7 compared to 308 other kinases evaluated. medchemexpress.com For instance, the IC50 for CDK2, a related kinase, was 6300 nM. nih.govcaymanchem.com

Docking studies provided insights into the binding mode of these inhibitors. The pyrazole ring was shown to form crucial hydrogen bonds with the kinase hinge region, specifically with residues Lys90, Pro135, and Lys137. mdpi.com This interaction is a key feature of the thieno[3,2-d]pyrimidinone class of CDC7 inhibitors.

| Compound | Key Structural Feature | CDC7 IC50 (nM) | Cdk2 IC50 (nM) | Note |

| Compound I | Initial thieno[3,2-d]pyrimidinone lead | - | - | Showed time-dependent inhibition and slow dissociation. nih.govacs.org |

| Compound 3d | Pyrrolidinylmethyl at 2-position | 0.70 | >1400 (selectivity ratio) | Potent inhibitor but formed formaldehyde adduct. researchgate.netresearchgate.net |

| TAK-931 | Quinuclidine moiety at 2-position | <0.3 | 6300 | Overcame adduct formation, highly potent and selective. nih.govmedchemexpress.comcaymanchem.com |

Strategies for Overcoming Chemical and Metabolic Liabilities (e.g., Formaldehyde Adduct Formation)

The primary chemical liability encountered during the development of this series was the formation of a formaldehyde adduct with compounds possessing an N-nonsubstituted cyclic amine at the 2-position, such as compound 3d . acs.org This adduct, compound 17 , was synthesized from 3d by treatment with formaldehyde, and its structure was confirmed by NMR analysis. acs.org

The strategic solution to this problem was the introduction of the sterically hindering quinuclidine moiety. researchgate.netnih.govproteopedia.org This structural change effectively prevented the reaction with formaldehyde, thus eliminating the adduct formation. researchgate.netnih.gov

In terms of metabolic liabilities, in vitro studies indicated that TAK-931 is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4/5, as well as by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) 1A9. nih.gov While the potential for drug-drug interactions with strong CYP inhibitors was considered low, co-administration with strong metabolic enzyme inducers was identified as a potential issue. nih.gov Hepatic metabolism is the main clearance pathway, with renal clearance playing a minor role. nih.gov

Development of Advanced CDC7 Inhibitors Based on TAK-931 Structural Insights

The successful development of TAK-931 has provided a valuable blueprint for the design of next-generation CDC7 inhibitors. nih.gov Despite its advancements, TAK-931 has shown some limitations in clinical trials, such as high clearance and a short half-life, which has spurred further research. nih.gov

Researchers are actively exploring derivatives of TAK-931 to improve its pharmacokinetic profile and efficacy. nih.gov One such effort led to the development of compound EP-05 , which emerged from a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives designed using TAK-931 as the lead compound. nih.gov EP-05 demonstrated high selectivity and potent inhibitory activity against CDC7, along with strong anti-proliferative effects in various cancer cell lines. nih.gov Notably, in a COLO 205 xenograft model, EP-05 showed superior inhibition of the downstream target p-MCM2 compared to TAK-931. nih.gov This ongoing research highlights the potential for further refinement of the thieno[3,2-d]pyrimidinone scaffold to yield even more effective CDC7-targeted cancer therapies. nih.govresearchgate.net

Future Directions and Unexplored Research Frontiers for Tak 931

Deeper Elucidation of Interplay Between Replication Stress, Immunity, and Resistance Mechanisms

A key area of future investigation is the intricate relationship between TAK-931-induced replication stress, the host immune response, and the development of therapeutic resistance. Recent studies have revealed that by inducing replication stress, TAK-931 can cause chromosomal instability in cancer cells. This instability, in turn, activates an anti-tumor immune response, making tumors more susceptible to immune checkpoint inhibitors. ncc.go.jp

Future research should aim to dissect the specific molecular pathways that connect CDC7 inhibition to immune activation. This includes identifying the key signaling molecules and immune cell types involved in this process. A deeper understanding of this interplay could lead to the development of more effective combination therapies that leverage both the direct cytotoxic effects of TAK-931 and its immune-modulatory properties.

Furthermore, investigating the mechanisms of resistance to TAK-931 is crucial. While the compound has shown efficacy, some cancer cells may develop resistance over time. Research into the genetic and epigenetic alterations that contribute to resistance will be vital for developing strategies to overcome it. This could involve identifying biomarkers that predict which patients are most likely to respond to TAK-931 and developing combination therapies that target resistance pathways.

Table 1: Research Focus on TAK-931's Mechanism of Action

| Research Area | Key Questions | Potential Impact |

| Replication Stress & Immunity | How does TAK-931-induced replication stress specifically trigger an anti-tumor immune response? Which immune cell types are crucial for this response? | Development of novel immuno-oncology combination therapies with enhanced efficacy. |

| Resistance Mechanisms | What are the primary genetic and epigenetic drivers of resistance to TAK-931? Can we identify biomarkers to predict resistance? | Stratification of patients for treatment and development of strategies to overcome or prevent resistance. |

Investigation of Novel Therapeutic Applications Beyond Current Preclinical Indications

While the primary focus of TAK-931 research has been on its application in cancer therapy, the fundamental role of CDC7 in DNA replication suggests that its inhibition could be beneficial in other disease contexts characterized by aberrant cell proliferation. kuickresearch.combiospace.com Future research should explore the potential of TAK-931 and other CDC7 inhibitors in non-oncological indications.

One promising area is in the treatment of inflammatory diseases, where excessive cell proliferation contributes to pathology. kuickresearch.com By modulating the cell cycle of key inflammatory cells, TAK-931 could potentially mitigate the inflammatory response. Additionally, the reliance of some DNA viruses on the host cell's replication machinery for their own propagation opens up the possibility of using CDC7 inhibitors as antiviral agents. kuickresearch.combiospace.com Preclinical studies are warranted to investigate the efficacy of TAK-931 in relevant models of inflammatory and viral diseases.

Advancing Preclinical Models for Refined Translational Research

To improve the predictive value of preclinical research and facilitate a smoother transition to clinical trials, it is imperative to utilize and develop more sophisticated preclinical models. While traditional 2D cell culture and xenograft models have provided valuable initial insights, they often fail to fully recapitulate the complexity of human tumors. bioworld.comnih.gov

The use of patient-derived xenografts (PDXs), which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, can better preserve the heterogeneity and architecture of the original tumor. nih.gov Furthermore, the development of humanized mouse models, which possess a functional human immune system, will be critical for studying the immunomodulatory effects of TAK-931 in a more relevant context. nih.gov These advanced models will be instrumental in validating therapeutic targets, identifying predictive biomarkers, and optimizing combination strategies before they are tested in patients.

Systematic Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of TAK-931's effects and to identify novel biomarkers and therapeutic strategies, a systematic integration of multi-omics data is essential. This approach involves combining data from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive molecular profile of the cellular response to TAK-931. nih.govmdpi.com

By integrating these diverse datasets, researchers can identify the key signaling pathways and molecular networks that are perturbed by CDC7 inhibition. ebi.ac.uk This can lead to a more complete understanding of the drug's mechanism of action, the identification of novel biomarkers for patient stratification, and the discovery of new therapeutic targets for combination therapies. Machine learning and artificial intelligence will be powerful tools for analyzing these large and complex datasets to uncover meaningful biological insights that might be missed by single-omics analyses. mdpi.comastrazeneca.com

Q & A

Q. What is the mechanism of action of TAK-931, and how does it target CDC7 kinase in cancer cells?

TAK-931 selectively inhibits CDC7 kinase, a key regulator of DNA replication and repair. By blocking CDC7, TAK-931 disrupts the formation of the prereplicative complex, leading to replication stress, G1/S phase arrest, and apoptosis in cancer cells. Preclinical studies demonstrate its efficacy in p53-deficient tumors, where CDC7 overexpression correlates with poor prognosis .

Methodological Insight: To validate CDC7 inhibition, researchers should:

- Use kinase activity assays (e.g., ADP-Glo™) to measure CDC7 inhibition.

- Perform flow cytometry to assess cell cycle arrest (G1/S phase) in cancer cell lines.

- Quantify apoptosis via Annexin V/PI staining or caspase-3 cleavage assays.

Q. How do pharmacokinetic (PK) parameters of TAK-931 differ between tablet and powder-in-capsule (PIC) formulations?

A phase 1 crossover study (NCT03708211) compared the relative bioavailability of TAK-931 80 mg tablets vs. PIC. Key PK findings:

| Parameter | Tablet vs. PIC (Geometric Mean Ratio) | 90% CI |

|---|---|---|

| Cmax | 0.936 | 0.727–1.204 |

| AUClast | 1.008 | 0.902–1.126 |

| AUCinf | 1.004 | 0.892–1.130 |

The tablet showed comparable systemic exposure to PIC, supporting its use in clinical development .

Methodological Insight: Use non-compartmental analysis (NCA) to calculate PK parameters. Ensure standardized fasting conditions (2 hours pre-dose) to minimize variability in absorption .

Q. What clinical trial designs are optimal for evaluating TAK-931 in advanced solid tumors?

Phase 1 studies (e.g., NCT03708211) employed:

- Crossover design : Patients received single doses of tablet/PIC formulations to assess bioavailability.

- Dose escalation : 50 mg PIC QD for 14 days followed by 7-day rest (21-day cycles).

- Endpoint selection : Primary focus on PK parameters (Cmax, AUC), secondary on safety (CTCAE v5.0) and antitumor activity (RECIST v1.1) .

Methodological Insight: For early-phase trials, prioritize adaptive designs to balance safety (DLT evaluation) and efficacy (dose-response modeling) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in antitumor activity between phase 1 and phase 2 trials of TAK-931?

Phase 1 data reported prolonged stable disease (SD) in 4/24 patients and partial responses (PR) in 3/24 , while phase 2 (NCT03261947) showed limited efficacy. Potential factors:

- Patient heterogeneity : Phase 2 included metastatic pancreatic/colorectal cancers with higher genomic instability.

- Dosing limitations : High clearance and short half-life (T1/2 ~6–8 hours) may reduce target engagement .

Methodological Insight:

- Conduct pharmacodynamic (PD) biomarker studies (e.g., phospho-MCM2 levels) to confirm CDC7 inhibition in tumors.

- Use PK/PD modeling to optimize dosing schedules (e.g., BID regimens) .

Q. What experimental strategies address the high interpatient variability in TAK-931 exposure?

Variability drivers include:

- Gastrointestinal factors : Exclude patients with malabsorption syndromes (e.g., prior gastrectomy) .

- Drug-drug interactions : Avoid concomitant use of CYP3A4 inducers (e.g., rifampin) .

Methodological Insight:

Q. How can researchers improve TAK-931’s therapeutic index in combination therapies?

Preclinical data suggest synergy with DNA-damaging agents (e.g., platinum chemotherapies). Proposed strategies:

- Sequential dosing : Administer TAK-931 after chemotherapy to exploit replication stress.

- Biomarker-driven trials : Enrich for tumors with CDC7 overexpression or p53 mutations .

Methodological Insight:

- Validate combination efficacy in patient-derived xenograft (PDX) models .

- Design basket trials targeting specific molecular subtypes (e.g., BRCA1/2-mutant cancers) .

Data Contradiction Analysis

Q. Why did the tablet formulation show equivalent PK to PIC despite differences in excipients?

Excipients in the tablet (e.g., lactose, crospovidone) did not alter dissolution rates in simulated gastric fluid. In vitro biorelevant dissolution testing confirmed bioequivalence .

Methodological Insight: Use biopharmaceutics classification system (BCS) principles to guide formulation development. For BCS Class II drugs like TAK-931 (high permeability, low solubility), optimize excipients to enhance wettability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.